molecular formula C8H16ClN3 B12229157 N-butyl-1-methylpyrazol-4-amine;hydrochloride

N-butyl-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12229157
M. Wt: 189.68 g/mol
InChI Key: OSSSSYRSLJDQKW-UHFFFAOYSA-N
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Description

N-butyl-1-methylpyrazol-4-amine;hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Pyrazoles can be oxidized to form pyrazolones or other derivatives.

    Reduction: Reduction reactions can convert pyrazoles to pyrazolines.

    Substitution: Pyrazoles can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various alkyl halides for substitution reactions . The conditions typically involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol.

Major Products Formed

The major products formed from these reactions include pyrazolones, pyrazolines, and substituted pyrazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

N-butyl-1-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. Pyrazoles can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biological processes, including inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-butyl-1-methylpyrazol-4-amine;hydrochloride include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C8H16ClN3

Molecular Weight

189.68 g/mol

IUPAC Name

N-butyl-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C8H15N3.ClH/c1-3-4-5-9-8-6-10-11(2)7-8;/h6-7,9H,3-5H2,1-2H3;1H

InChI Key

OSSSSYRSLJDQKW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CN(N=C1)C.Cl

Origin of Product

United States

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